molecular formula C17H31NO5 B1674571 N-Lauroyl-L-glutamic acid CAS No. 3397-65-7

N-Lauroyl-L-glutamic acid

Cat. No. B1674571
CAS RN: 3397-65-7
M. Wt: 329.4 g/mol
InChI Key: AVBJHQDHVYGQLS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985722

Procedure details

DL-Glutamic acid 14.7 g was suspended in 75 ml water and 45 ml acetone and then added 8 g of sodium hydroxide. To the solution of the sodium glutamate was added lauric acid-sulfuric acid mixed anhydride with 10 N sodium hydroxide at pH 12 - 13 on the ice bath with stirring. The reaction mixture was stirred for an additional 1 hour, then treated by the same manner as in Example 1. N-Lauroyl-DL-glutamic acid was obtained 19.7 g (59.7 %) M.P. 116° - 119°C.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lauric acid sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].[OH-].[Na+].N[C@H](C([O-])=O)CCC([O-])=O.[Na+].[Na+].[C:25](O)(=[O:37])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].S(=O)(=O)(O)O>O.CC(C)=O>[C:25]([NH:1][CH:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6])(=[O:37])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
NC(CCC(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Name
lauric acid sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O.S(O)(O)(=O)=O
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
treated by the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)NC(CCC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.